

Application Note: Cellular Reprogramming via (2R)-Octyl-alpha-hydroxyglutarate (Octyl-2HG)

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Compound of Interest

Compound Name: (2R)-Octyl-alpha-hydroxyglutarate

CAS No.: 1391194-67-4

Cat. No.: B570664

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Executive Summary

(2R)-Octyl-alpha-hydroxyglutarate (Octyl-2HG) is a membrane-permeable ester derivative of the oncometabolite (R)-2-hydroxyglutarate ((R)-2HG). While endogenous (R)-2HG is poorly permeable to cell membranes, the octyl-ester modification facilitates rapid passive diffusion into the cytosol. Once intracellular, ubiquitous esterases cleave the octyl moiety, releasing the active (R)-2HG enantiomer.

This compound is the gold standard for modeling

mutations in wild-type cells ("IDH-mutant mimicry"). It functions as a competitive inhibitor of

-ketoglutarate (

-KG)-dependent dioxygenases, including TET DNA hydroxylases and JmjC histone demethylases, thereby inducing a hypermethylated epigenetic state.

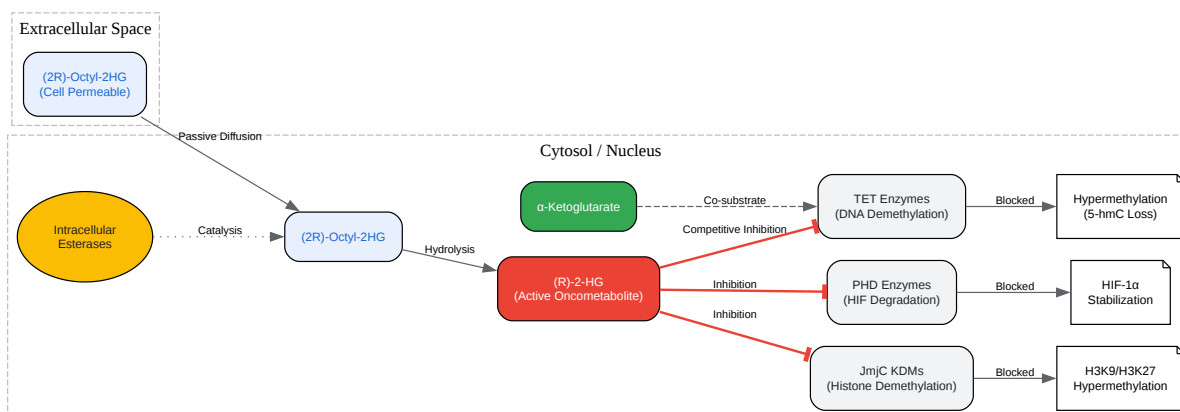
Key Applications:

- Modeling IDH1/2 mutant oncology phenotypes (glioma, AML).

- Inducing HIF-1
stabilization via PHD inhibition.[1]
- Inhibiting homologous recombination (BRCAness phenotype).
- Metabolic engineering and epigenetic reprogramming.

Mechanism of Action

The utility of Octyl-2HG relies on a "Trojan Horse" delivery mechanism. The esterification masks the charge of the carboxylate group, allowing entry. Intracellular hydrolysis is the rate-limiting activation step.



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Caption: Mechanism of (2R)-Octyl-2HG entry, activation by esterases, and competitive inhibition of epigenetic regulators.

Material Preparation

Compound Specifications:

- Name: **(2R)-Octyl-alpha-hydroxyglutarate**^{[2][3][4][5]}
- MW: 260.33 g/mol ^[4]
- Solubility: DMSO (~25 mg/mL), Ethanol (~30 mg/mL), PBS (~1 mg/mL).
- Stability: The ester bond is hydrolytically unstable in aqueous solution and serum.

Reconstitution Protocol

- Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid aqueous buffers for stock solutions to prevent premature hydrolysis.
- Concentration: Prepare a 100 mM stock solution.
 - Calculation: Dissolve 10 mg of Octyl-2HG in 384 L of DMSO.
- Aliquoting: Aliquot into small volumes (e.g., 20-50 L) to avoid freeze-thaw cycles.
- Storage: Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).

Critical Warning: Do not store diluted working solutions. Prepare fresh in media immediately before adding to cells.

Experimental Protocol: Cell Culture Treatment

Phase 1: Experimental Design & Controls

Every experiment must include the following arms to validate the mechanism:

Group	Treatment	Purpose
Experimental	(2R)-Octyl-2HG	Active oncometabolite mimic.
Negative Control	DMSO (Vehicle)	Baseline solvent toxicity control.
Specificity Control	(2S)-Octyl-2HG	Enantiomer control. (2S) is the physiological isomer and is significantly less potent against TETs/KDMs.

| Rescue (Optional) | Octyl-

-KG | Cell-permeable

-KG to compete with 2HG and rescue the phenotype. |

Phase 2: Dose Optimization (Titration)

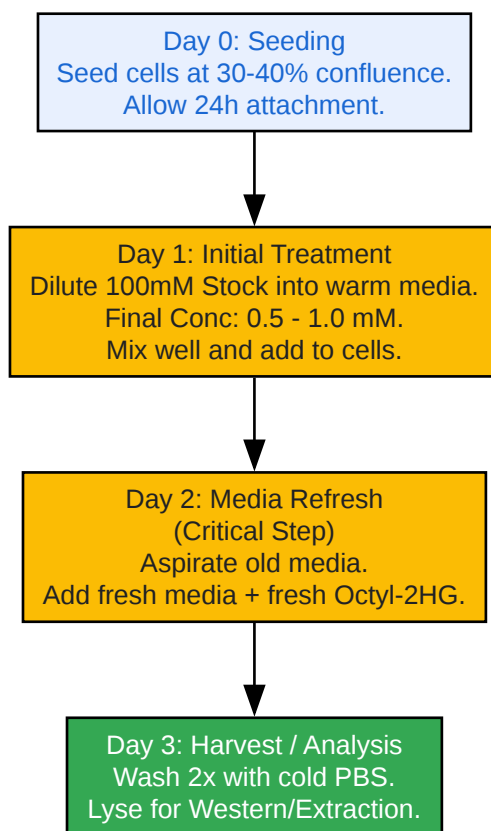
Optimal concentrations vary by cell line (e.g., HeLa vs. U87 vs. primary cells).

- Range: 0.1 mM – 2.0 mM.
- Standard Starting Dose: 1.0 mM (often sufficient to achieve intracellular concentrations mimicking IDH mutations).
- Toxicity Check: Perform a viability assay (e.g., CellTiter-Glo) at 48h. High concentrations (>5 mM) can cause non-specific toxicity or pH imbalance.

Phase 3: Treatment Workflow

Note on Serum: Fetal Bovine Serum (FBS) contains esterases that can degrade Octyl-2HG extracellularly.

- Best Practice: Refresh media containing the compound every 24 hours to maintain effective concentrations.



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Caption: 72-hour treatment workflow emphasizing daily media replenishment to counteract esterase degradation.

Step-by-Step Procedure:

- Seeding: Plate cells such that they reach ~70-80% confluence at the time of harvest. (e.g., cells/well in a 6-well plate).
- Preparation of Media:
 - Calculate total volume required.
 - Thaw 100 mM DMSO stock.
 - Add stock to culture media (e.g., DMEM + 10% FBS) to achieve 1 mM (1:100 dilution).
 - Tip: Vortex the media immediately to prevent precipitation.

- Incubation: Incubate at 37°C, 5% CO₂.
- Maintenance: Replace media with freshly prepared drug-containing media every 24 hours.
- Harvest:
 - For Metabolomics: Rapidly wash with ice-cold saline and extract with 80% Methanol (-80°C).
 - For Western Blot: Lyse in RIPA buffer with protease/phosphatase inhibitors.
 - For DNA: Extract genomic DNA for Dot Blot (5-hmC) or Mass Spec.

Validation Assays & Expected Results

To confirm the protocol worked, you must validate the molecular consequences of 2-HG accumulation.

A. Intracellular Accumulation (LC-MS/GC-MS)

- Method: Targeted metabolomics.
- Expectation: Intracellular 2-HG levels should rise 50-100 fold compared to vehicle.
- Verification: Ensure the detected species is (R)-2HG (requires chiral column chromatography) to confirm the specific enantiomer.

B. Epigenetic Markers (Western Blot)

Since 2-HG inhibits KDMs, specific histone marks should increase.

- Target: H3K9me₂, H3K9me₃, H3K27me₃, H3K79me₂.
- Timepoint: Changes usually visible after 48-72 hours.
- Protocol: Standard Western Blot.

- Primary Antibody: Anti-H3K9me3 (e.g., Abcam ab8898).
- Loading Control: Total H3.

C. DNA Methylation (Dot Blot / ELISA)

Since 2-HG inhibits TETs, 5-hydroxymethylcytosine (5-hmC) generation is blocked.

- Target: Global 5-hmC levels.
- Expectation: Significant decrease in 5-hmC signal compared to control.
- Kit: Quest 5-hmC DNA ELISA Kit or similar.

D. HIF-1 Stabilization

Since 2-HG inhibits PHDs, HIF-1

cannot be marked for degradation.

- Condition: Normoxia.
- Expectation: Detection of HIF-1

protein (usually absent in normoxia) in the treated lysate.

Troubleshooting Guide

Issue	Probable Cause	Solution
Precipitation in Media	Stock concentration too high or cold media used.	Warm media to 37°C before adding drug. Vortex immediately. Do not exceed 0.5% DMSO final volume.
No Phenotype Observed	Serum esterases degraded the compound extracellularly.	Refresh media every 12-24h. Try reducing FBS to 1-5% if cells tolerate it.
High Toxicity	Non-specific ester toxicity or pH drop.	Verify pH of media after addition. Titrate dose down to 0.5 mM. Include (2S)-Octyl-2HG control to rule out chemical toxicity.
Inconsistent Results	Enantiomer impurity.	Ensure stock is high purity (>98%) (2R)-isomer. (2S) contamination can confound results.

References

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Sources

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